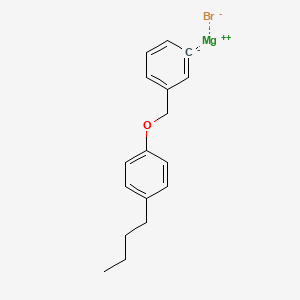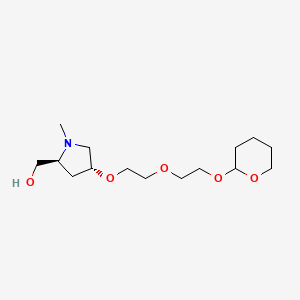
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pyrrolidine ring substituted with a methanol group and a tetrahydropyran-2-yl ether chain, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the methanol group, and attachment of the tetrahydropyran-2-yl ether chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stereochemistry makes it a valuable tool for investigating chiral recognition and binding in biological systems.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate or active ingredient. Its ability to undergo various chemical modifications allows for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. For example, the methanol group can form hydrogen bonds with target molecules, while the ether chain can influence the compound’s solubility and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2S,4R)-1-Methyl-4-(2-(2-(methoxyethoxy)ethoxy)pyrrolidin-2-yl)methanol
- ((2S,4R)-1-Methyl-4-(2-(2-(ethoxyethoxy)ethoxy)pyrrolidin-2-yl)methanol
Uniqueness
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is unique due to its tetrahydropyran-2-yl ether chain, which imparts distinct chemical and physical properties. This feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C15H29NO5 |
|---|---|
Poids moléculaire |
303.39 g/mol |
Nom IUPAC |
[(2S,4R)-1-methyl-4-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C15H29NO5/c1-16-11-14(10-13(16)12-17)19-8-6-18-7-9-21-15-4-2-3-5-20-15/h13-15,17H,2-12H2,1H3/t13-,14+,15?/m0/s1 |
Clé InChI |
PZTYTHVOBQKRIZ-SNTRVMSOSA-N |
SMILES isomérique |
CN1C[C@@H](C[C@H]1CO)OCCOCCOC2CCCCO2 |
SMILES canonique |
CN1CC(CC1CO)OCCOCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


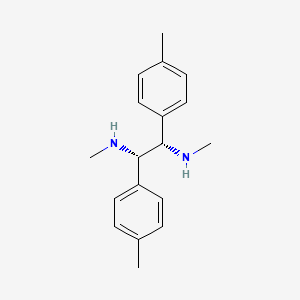
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
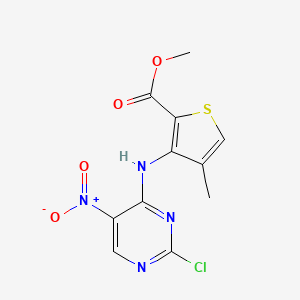
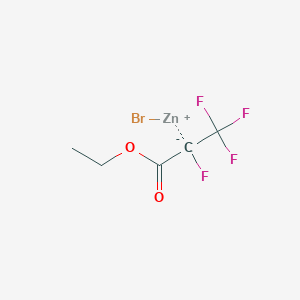
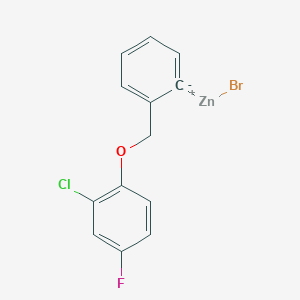
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
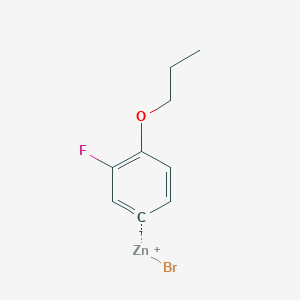

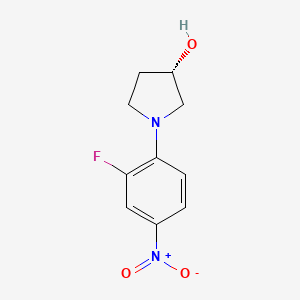


![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
